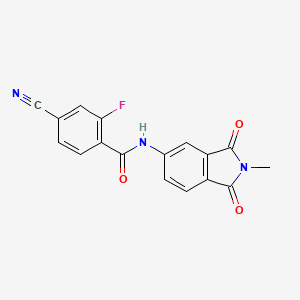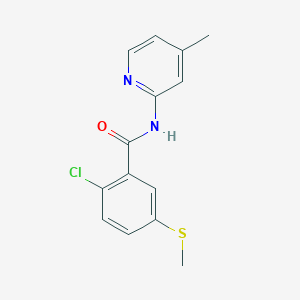![molecular formula C23H23N3O2 B4411690 1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4411690.png)
1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine
Overview
Description
1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine, also known as BPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPP is a piperazine derivative that has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Mechanism of Action
The exact mechanism of action of 1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. This compound has also been shown to activate the AMPK pathway, which plays a role in energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In addition, this compound has been shown to decrease the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to disease progression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various diseases and pathways. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine. One area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of this compound in combination with other drugs or therapies. Finally, further research is needed to fully elucidate the mechanisms of action of this compound and its potential therapeutic applications in various diseases.
Scientific Research Applications
1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have analgesic effects in animal models of pain.
properties
IUPAC Name |
(4-phenylmethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-23(26-16-14-25(15-17-26)22-8-4-5-13-24-22)20-9-11-21(12-10-20)28-18-19-6-2-1-3-7-19/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXDIGRDDFRBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411613.png)

![2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4411620.png)


![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-furamide](/img/structure/B4411636.png)

![1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4411672.png)
![1-{4-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4411680.png)
![2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride](/img/structure/B4411682.png)
![1-{2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411683.png)
![3-[(2-methoxy-5-nitrobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4411686.png)
![1-{3-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4411701.png)